molecular formula C12H12FNO B13258377 3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

Cat. No.: B13258377
M. Wt: 205.23 g/mol
InChI Key: RRCBCXYMXVZJBD-UHFFFAOYSA-N
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Description

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline is an organic compound with the molecular formula C12H12FNO It is a derivative of aniline, where the aniline nitrogen is substituted with a furan-2-ylmethyl group and a fluorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and furan-2-carbaldehyde.

    Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoroaniline is reacted with furan-2-carbaldehyde in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The furan-2-ylmethyl group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(furan-2-ylmethyl)aniline: Similar structure but lacks the methyl group on the aniline ring.

    3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline: Similar structure but with the methyl group in a different position on the aniline ring.

Uniqueness

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are advantageous in certain applications, such as increased binding affinity or selectivity in medicinal chemistry.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)-2-methylaniline

InChI

InChI=1S/C12H12FNO/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3

InChI Key

RRCBCXYMXVZJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=CC=CO2

Origin of Product

United States

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